molecular formula C21H32O4 B577058 5-Pregnen-3beta,17alpha,20alpha-triol-11-one CAS No. 10402-77-4

5-Pregnen-3beta,17alpha,20alpha-triol-11-one

Cat. No.: B577058
CAS No.: 10402-77-4
M. Wt: 348.483
InChI Key: AWMPHQUAKWCWKE-SERXDUEGSA-N
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Description

5-Pregnen-3beta,17alpha,20alpha-triol-11-one is a corticosteroid hormone with the molecular formula C21H36O3 and a molecular weight of 336.5087 . This compound is part of the pregnane family and is known for its unique structure and biological activities.

Preparation Methods

The preparation of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves several synthetic routes and reaction conditions. One common method includes the chromatographic separation of crude neutral-extract residues, followed by purification using silica-gel columns and ethylene-glycol/toluene paper . Industrial production methods may vary, but they typically involve similar chromatographic techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

5-Pregnen-3beta,17alpha,20alpha-triol-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction may yield alcohols.

Scientific Research Applications

5-Pregnen-3beta,17alpha,20alpha-triol-11-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying steroidal structures and reactions. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties . Additionally, this compound is used in the industry for the synthesis of other steroidal drugs and as a precursor in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves its interaction with specific molecular targets and pathways. As a corticosteroid hormone, it binds to glucocorticoid receptors, leading to the modulation of gene expression and the regulation of inflammatory responses. This compound also affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in immune responses and inflammation .

Comparison with Similar Compounds

5-Pregnen-3beta,17alpha,20alpha-triol-11-one can be compared with other similar compounds, such as 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol and 5-alpha-Pregnane-3-beta,17-alpha,20-beta-triol . These compounds share similar structures but differ in their stereochemistry and biological activities. The unique structural features of this compound contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4,12,14-16,18,22-23,25H,5-11H2,1-3H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPHQUAKWCWKE-SERXDUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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